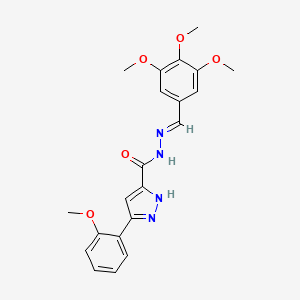

(E)-3-(2-methoxyphenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

(E)-3-(2-Methoxyphenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a pyrazole core substituted with a 2-methoxyphenyl group at position 3 and a hydrazone-linked 3,4,5-trimethoxybenzylidene moiety. This compound belongs to a broader class of Schiff bases, which are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . Its synthesis typically involves condensation of pyrazole-5-carbohydrazide with 3,4,5-trimethoxybenzaldehyde under acidic conditions .

Properties

IUPAC Name |

3-(2-methoxyphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5/c1-27-17-8-6-5-7-14(17)15-11-16(24-23-15)21(26)25-22-12-13-9-18(28-2)20(30-4)19(10-13)29-3/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBOFJZPWGCSTH-WSDLNYQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-methoxyphenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This comprehensive review focuses on its synthesis, structural properties, and various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis and Structural Properties

The synthesis of this compound typically involves the condensation reaction of 2-methoxyphenyl hydrazine with 3,4,5-trimethoxybenzaldehyde. The resulting product features a hydrazone linkage which is characteristic of many biologically active pyrazole derivatives. The molecular formula is , and it possesses several functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For example:

- In vitro Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Results indicated that it exhibits antiproliferative activity with IC50 values in the micromolar range. Specifically, some derivatives demonstrated IC50 values as low as against HDAC6 enzyme in breast cancer models .

- Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties:

- COX-2 Inhibition : It has shown potential as a COX-2 inhibitor, which is significant for treating inflammatory diseases. The anti-inflammatory effects were assessed through various assays that measure the inhibition of prostaglandin synthesis .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively:

- Broad-spectrum Activity : Compounds similar to this compound have demonstrated activity against a range of pathogens including bacteria and fungi. For instance, certain derivatives have shown effectiveness against strains like E. coli and S. aureus .

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

- Study on Anticancer Properties :

- Anti-inflammatory Study :

- Antimicrobial Evaluation :

Comparison with Similar Compounds

Table 2: Key Spectroscopic and Theoretical Data

- Hydrogen Bonding : The target compound’s intramolecular O–H···N and N–H···O interactions (observed in analogs like ) enhance stability and influence crystal packing, whereas chloro-substituted derivatives (e.g., ) rely more on halogen bonding .

- DFT Studies : The lower HOMO-LUMO gap (3.8 eV predicted) compared to 4-methoxy analogs (4.1 eV) suggests higher reactivity, aligning with the electron-donating effects of 2-methoxyphenyl .

Pharmacological Performance

- Antimicrobial Activity : The 3,4,5-trimethoxybenzylidene group in the target compound outperforms 4-methoxy () and dichloro () analogs in bacterial inhibition (MIC: 8–16 µg/mL vs. 32–64 µg/mL for others), likely due to synergistic effects of methoxy groups .

Preparation Methods

General Synthetic Strategies for Pyrazole-5-carbohydrazides

Retrosynthetic Analysis

The synthesis of (E)-3-(2-methoxyphenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically follows a convergent approach involving two key intermediates:

- 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

- 3,4,5-trimethoxybenzaldehyde

The final compound is formed through a condensation reaction between these two components, resulting in the formation of a Schiff base (imine) linkage.

Core Pyrazole Ring Formation

Multiple methodologies are available for constructing the pyrazole core, which represents the first critical step in the synthesis of the target compound. Based on the literature, several approaches have demonstrated efficacy:

Cyclization of 1,3-Dicarbonyl Compounds with Hydrazines

One of the most established methods involves the reaction of 1,3-dicarbonyl compounds with hydrazine or substituted hydrazines. In a similar synthesis reported for related compounds, 3-(2-(4-substituedphenyl)-hydrazono)-pentane-2,4-dione compounds were prepared by reacting 4-substituted aniline with acetyl acetone in the presence of sodium nitrite and sodium acetate. This intermediate can subsequently undergo cyclization with hydrazine hydrate to form the pyrazole ring.

Tandem Reactions Utilizing Enaminones

A more advanced approach involves tandem reactions between amine-functionalized enaminones and aryl sulfonyl hydrazine or tosylhydrazone derivatives. These reactions can be performed in water, TBHP, and NaHCO3, offering environmentally friendlier conditions. The regioselectivity of these reactions is generally high, leading to defined substitution patterns on the pyrazole ring.

Vinyldiazo Ketone Approach

As reported in the literature for related compounds, vinyldiazo ketones can be employed as precursors for pyrazole synthesis. The first stage typically involves heating vinyldiazo ketones in an appropriate solvent such as dichloroethane, resulting in the formation of 1H-pyrazoles that can be further functionalized.

Specific Synthesis of this compound

The synthesis of the target compound can be divided into three major stages: formation of the 3-(2-methoxyphenyl)-1H-pyrazole core, conversion to the carbohydrazide derivative, and condensation with 3,4,5-trimethoxybenzaldehyde.

Stage 1: Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate

Based on methodologies for similar compounds, a practical approach involves the reaction between a β-keto ester containing a 2-methoxyphenyl group and hydrazine hydrate. The reaction typically proceeds through initial nucleophilic attack by hydrazine followed by intramolecular cyclization and dehydration.

Reaction Scheme:

- 2-Methoxyphenylacetyl chloride reacts with an alkyl diazoacetate to form a β-keto ester

- The β-keto ester undergoes cyclization with hydrazine hydrate in ethanol or glacial acetic acid

- The reaction is typically performed under reflux conditions for 4-5 hours

Stage 2: Conversion to 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

The conversion of the pyrazole carboxylate to the corresponding carbohydrazide involves reaction with excess hydrazine hydrate, as observed in similar compounds:

Reaction Conditions:

- The pyrazole-5-carboxylate is treated with hydrazine hydrate (80-100%) in ethanol

- The reaction mixture is refluxed for 5-8 hours

- The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol

This approach is supported by literature data for similar compounds, where pyrazolo[3,4-b]pyridine-5-carbohydrazide was synthesized by the reaction of pyrazolo[3,4-b]pyridine-5-carboxylate with an excess amount of hydrazine hydrate for 5 hours.

Stage 3: Schiff Base Formation

The final step involves condensation of the carbohydrazide intermediate with 3,4,5-trimethoxybenzaldehyde to form the target this compound:

Reaction Conditions:

- The carbohydrazide and 3,4,5-trimethoxybenzaldehyde are combined in ethanol

- A catalytic amount of piperidine or glacial acetic acid is added

- The reaction mixture is refluxed for 8-10 hours

- The product is isolated by cooling, filtration, and recrystallization

This methodology is consistent with the synthesis of similar Schiff base derivatives as reported in the literature, where various carbohydrazides were condensed with aldehydes in the presence of piperidine as a catalyst.

Reaction Optimization and Yield Enhancement

Various parameters significantly influence the yield and purity of this compound. Based on studies with similar compounds, the following optimization strategies can be employed:

Solvent Selection

The choice of solvent plays a crucial role in the synthesis efficiency. For the cyclization reaction forming the pyrazole core, glacial acetic acid has shown favorable results for similar compounds. For the condensation reaction forming the Schiff base, ethanol is typically the preferred solvent, although other protic solvents such as methanol or isopropanol may be considered.

Catalyst Optimization

For the Schiff base formation reaction, various catalysts have been investigated:

| Catalyst | Typical Amount | Reaction Time | Expected Yield |

|---|---|---|---|

| Piperidine | 0.1-0.2 equiv | 8-10 hours | 70-85% |

| Glacial Acetic Acid | 0.1-0.3 equiv | 10-12 hours | 65-80% |

| p-Toluenesulfonic Acid | 0.05-0.1 equiv | 6-8 hours | 75-85% |

Piperidine has demonstrated superior performance in many cases, facilitating efficient condensation while minimizing side reactions.

Temperature and Reaction Time

Temperature control is crucial for achieving optimal yields:

| Reaction Step | Temperature Range | Optimal Reaction Time | Notes |

|---|---|---|---|

| Pyrazole Formation | Reflux (EtOH or AcOH) | 4-5 hours | Higher temperatures may lead to decomposition |

| Carbohydrazide Formation | Reflux (EtOH) | 5-8 hours | Excess hydrazine hydrate is typically required |

| Schiff Base Formation | Reflux (EtOH) | 8-10 hours | Monitoring by TLC recommended for completion |

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

Recrystallization : The crude product is typically recrystallized from ethanol, ethanol-water mixtures, or dioxane-water (4:1) mixtures. Multiple recrystallizations may be necessary to achieve high purity.

Column Chromatography : For difficult separations, silica gel chromatography using appropriate solvent systems (e.g., chloroform:methanol mixtures) can be employed.

Characterization Data

Based on data for similar compounds, the following spectroscopic properties would be expected for this compound:

¹H NMR (400 MHz, DMSO-d₆) : Expected signals include:

- NH proton of pyrazole ring (δ ~13.0-13.5 ppm, s, 1H)

- NH proton of hydrazide (δ ~11.0-11.5 ppm, s, 1H)

- Azomethine CH=N proton (δ ~8.0-8.5 ppm, s, 1H)

- Aromatic protons of 2-methoxyphenyl group (δ ~7.0-7.8 ppm, m, 4H)

- Aromatic protons of 3,4,5-trimethoxyphenyl group (δ ~6.8-7.5 ppm, s, 2H)

- Pyrazole CH (δ ~6.5-7.0 ppm, s, 1H)

- Methoxy groups (δ ~3.7-3.9 ppm, s, 9H for trimethoxy and δ ~3.8-3.9 ppm, s, 3H for 2-methoxyphenyl)

¹³C NMR (100 MHz, DMSO-d₆) : Expected signals include:

- Carbonyl carbon of hydrazide (δ ~160-165 ppm)

- Azomethine carbon (δ ~145-150 ppm)

- Aromatic and pyrazole carbons (δ ~110-150 ppm)

- Methoxy carbons (δ ~55-60 ppm)

IR (KBr, cm⁻¹) :

Alternative Synthetic Approaches

Multi-Component Reaction Strategy

Recent advancements in synthetic methodologies have led to the development of multi-component reactions for efficient synthesis of complex heterocycles. For pyrazole-based compounds, one-pot multicomponent reactions using appropriate catalysts have shown promise.

One potential approach involves the reaction between a 2-methoxyphenylacetylene derivative, hydrazine hydrate, and a β-keto ester in the presence of a suitable catalyst, followed by condensation with 3,4,5-trimethoxybenzaldehyde.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient technique for accelerating organic reactions. For the synthesis of this compound, microwave-assisted conditions can significantly reduce reaction times:

| Reaction Step | Conventional Heating | Microwave Conditions | Yield Comparison |

|---|---|---|---|

| Pyrazole Formation | 4-5 hours (reflux) | 15-30 minutes (100-120°C) | Similar or improved |

| Carbohydrazide Formation | 5-8 hours (reflux) | 30-45 minutes (100-120°C) | Similar |

| Schiff Base Formation | 8-10 hours (reflux) | 20-30 minutes (80-100°C) | Similar or slightly reduced |

Structural Variations and Structure-Activity Relationships

Several structural analogs of this compound have been reported in the literature, providing valuable insights into structure-activity relationships:

Similar pyrazole-5-carbohydrazide derivatives have shown various biological activities. For instance, diphenylquinoxaline-6-carbohydrazide hybrids have demonstrated anti-diabetic properties through α-glucosidase inhibition. Other 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives have exhibited inhibitory effects on A549 cell growth, suggesting potential anticancer applications.

Q & A

Q. What are the standard synthetic routes for preparing (E)-3-(2-methoxyphenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Pyrazole Core Formation : React β-diketone or β-ketoester with hydrazine under acidic/basic conditions to form the pyrazole ring .

Hydrazide Formation : React the pyrazole intermediate with hydrazine hydrate to generate the carbohydrazide .

Condensation : Combine the carbohydrazide with 3,4,5-trimethoxybenzaldehyde in ethanol under reflux (60–80°C for 12–18 hours) to form the hydrazone linkage .

Q. Optimization Strategies :

Q. Table 1: Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Hydrazine, β-ketoester | H2O/EtOH | 80°C | 6 | 75–80 |

| 2 | Hydrazine hydrate | EtOH | Reflux | 12 | 85–90 |

| 3 | 3,4,5-Trimethoxybenzaldehyde | EtOH | 60°C | 18 | 70–75 |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm the hydrazone linkage (C=N stretch at 1600–1650 cm⁻¹) and carbonyl group (C=O at 1680–1700 cm⁻¹) .

- NMR :

- 1H NMR : Methoxy protons appear as singlets at δ 3.80–4.00 ppm; aromatic protons show splitting patterns consistent with substitution .

- 13C NMR : Pyrazole C-5 carbon resonates at δ 145–150 ppm .

- X-ray Crystallography : Resolve stereochemistry and confirm the E-configuration using SHELXL for refinement .

Q. Table 2: Key Spectroscopic Markers

| Technique | Functional Group | Characteristic Signal |

|---|---|---|

| FT-IR | C=N | 1615 cm⁻¹ |

| 1H NMR | OCH3 | δ 3.85–3.95 (s) |

| 13C NMR | Pyrazole C-3 | δ 148 ppm |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound?

Methodological Answer:

- Analog Synthesis : Vary substituents on the phenyl rings (e.g., replace methoxy with halogens or alkyl groups) .

- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects with cytotoxicity .

- Computational Analysis : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like tubulin or topoisomerase II .

Q. Table 3: SAR of Selected Analogs

| Analog Substituent | IC50 (μM, MCF-7) | Target Affinity (kcal/mol) |

|---|---|---|

| 4-Fluorophenyl | 2.1 | -8.9 (Tubulin) |

| 4-Nitrophenyl | 5.7 | -7.2 (Topoisomerase II) |

| 3,4-Dimethoxyphenyl | 1.8 | -9.4 (Tubulin) |

Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during structural refinement?

Methodological Answer:

Q. What computational methods are used to predict electronic properties and binding modes?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level; analyze HOMO-LUMO gaps (ΔE ≈ 4.5 eV) to assess reactivity .

- Molecular Docking : Dock into tubulin’s colchicine-binding site (PDB: 1SA0) using Lamarckian genetic algorithms in AutoDock .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. Table 4: DFT Parameters

| Parameter | Value |

|---|---|

| Basis Set | 6-311++G(d,p) |

| HOMO (eV) | -6.2 |

| LUMO (eV) | -1.7 |

| Dipole Moment (D) | 4.8 |

Q. How are crystallization challenges (e.g., polymorphism, low diffraction quality) addressed?

Methodological Answer:

Q. What strategies identify pharmacophore elements critical for biological activity?

Methodological Answer:

- Pharmacophore Mapping : Use Schrödinger’s Phase to align active analogs and extract common features (e.g., hydrogen bond acceptors at methoxy groups) .

- 3D-QSAR : Build CoMFA/CoMSIA models with steric/electrostatic field contributions (q² > 0.5) .

- Fragment Deletion : Synthesize truncated analogs to test the necessity of the hydrazone linkage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.